4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one
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Overview
Description
4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one is a chemical compound that features a morpholine ring substituted with a 3-bromo-4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-4-chloroaniline with ethylene oxide to form the corresponding morpholine derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorophenylacetic acid
- 3-Bromo-4-chlorophenylacetonitrile
- 3-Bromo-4-chlorophenylboronic acid
Uniqueness
4-(3-Bromo-4-chloro-phenyl)-morpholin-3-one is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9BrClNO2 |
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Molecular Weight |
290.54 g/mol |
IUPAC Name |
4-(3-bromo-4-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-8-5-7(1-2-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChI Key |
PLZPEGFBUVHAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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